1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine
Beschreibung
Eigenschaften
CAS-Nummer |
133474-54-1 |
|---|---|
Molekularformel |
C6H6N4 |
Molekulargewicht |
134.142 |
IUPAC-Name |
1H-[1,2,4]triazolo[4,3-c][1,3]diazepine |
InChI |
InChI=1S/C6H6N4/c1-2-6-9-8-5-10(6)4-7-3-1/h1-5,9H |
InChI-Schlüssel |
HJSFHQYFDSTJKX-UHFFFAOYSA-N |
SMILES |
C1=CN=CN2C=NNC2=C1 |
Synonyme |
1H-1,2,4-Triazolo[4,3-c][1,3]diazepine(9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Comparative Spectral and Physical Properties
Vorbereitungsmethoden
Cyclocondensation of Amidrazones and Heterocyclic Precursors
The foundational route for synthesizing 1H- Triazolo[4,3-c][1, diazepine involves cyclocondensation reactions between amidrazones and heterocyclic precursors. For instance, refluxing N-acetylamidrazones with pyrimidine derivatives under acidic conditions generates the triazolo-diazepine core. Critical parameters include:
-
Temperature : Reflux conditions (100–110°C) prevent side reactions such as dimerization.
-
Solvent Polarity : Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity, while toluene minimizes byproduct formation .
-
Catalyst Selection : Lewis acids like zinc chloride accelerate cyclization but require post-reaction neutralization .
A representative protocol involves reacting 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione with acetyl hydrazide in ethanol at 60–120°C for 24 hours, yielding a crude mixture of intermediates. Subsequent purification via chromatography or recrystallization achieves final yields of 47.7% .
PTSA-Catalyzed Cyclization in Toluene
Industrial-scale synthesis prioritizes safety and cost-effectiveness, as demonstrated in patent US8106189B2 . This method cyclizes acetyl hydrazone derivatives (Formula B) using PTSA in toluene, achieving yields of 75–80%:
Reaction Conditions :
-
Solvent : Toluene (reflux at 100–110°C) facilitates azeotropic water removal.
-
Catalyst Loading : PTSA at 1–1.5% w/w ensures efficient protonation without side reactions.
-
Molar Ratios : A 1:35–1:40 ratio of Formula B to toluene optimizes solubility, while a 300:1.1–300:1.5 ratio of Formula B to PTSA balances catalytic activity .
Workflow :
-
Combine Formula B, toluene, and PTSA; reflux for 10–12 hours.
-
Cool the reaction mass to 10–15°C to precipitate the product.
-
Slurry the wet cake with methanol or ethyl acetate to enhance purity .
This method eliminates hazardous reagents like triethyl orthoacetate and reduces solvent waste through recovery systems.
Suzuki-Miyaura Cross-Coupling for Functionalization
Post-cyclization functionalization introduces aryl or heteroaryl substituents via Suzuki-Miyaura coupling. For example, 4-(diethylamino)phenylboronic acid reacts with the triazolo-diazepine core using palladium catalysts (e.g., Pd(PPh₃)₄) in ethyl acetate/hexane.
Optimization Insights :
-
Catalyst System : Pd(OAc)₂ with SPhos ligand increases coupling efficiency to >90%.
-
Solvent Gradient : Stepwise elution (hexane → ethyl acetate) separates mono- and di-substituted products.
Thermal Cyclization in 1-Butanol
Alternative routes employ thermal cyclization of hydrazide precursors. Heating N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides in 1-butanol at 120°C for 8 hours yields tricyclic derivatives .
Advantages :
-
Solvent Choice : 1-Butanol’s high boiling point (117°C) enables efficient intramolecular cyclization.
Comparative Analysis of Synthetic Methods
Table 1 summarizes key parameters across methodologies:
Stability and Scalability Considerations
Stability : Accelerated degradation studies in pH 2–7.4 buffers at 37°C reveal hydrolytic susceptibility at the diazepine N⁴ position. Lyophilization or formulation with cyclodextrins enhances shelf life.
Scalability : The PTSA-toluene system is industrially favored due to solvent recovery (85–90% reclaimed) and minimal catalyst residues .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine derivatives, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis often involves cyclocondensation of amidrazones with heterocyclic precursors. For example, refluxing N-acetylamidrazones with pyrimidine derivatives under acidic conditions yields triazolo-diazepine cores (Scheme 24, []). Suzuki-Miyaura cross-coupling can introduce aryl substituents using boronic acids (e.g., 4-(diethylamino)phenylboronic acid) with palladium catalysts and EtOAc/hexane gradient elution for purification . Key parameters include temperature control (reflux vs. room temperature) and solvent polarity to avoid side reactions.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing 1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine derivatives?
- Methodological Answer :
- NMR : 1H and 13C NMR are critical for confirming regiochemistry and substituent positions. For example, 31P NMR is used for phosphonate-containing derivatives .
- X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., CCDC 1876881 for compound 5b) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns for novel analogs .
Q. How can researchers design experiments to assess the stability of 1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine under physiological conditions?
- Methodological Answer :
- Perform accelerated stability studies in buffer solutions (pH 2–7.4) at 37°C, monitoring degradation via HPLC.
- Use differential scanning calorimetry (DSC) to analyze thermal stability and identify polymorphic forms .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict the bioactivity of 1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine derivatives?
- Methodological Answer :
- DFT calculations : Model transition states for cyclization reactions to identify energy barriers and regioselectivity (e.g., triazolo[4,3-c]pyrimidine formation) .
- Molecular docking : Screen derivatives against biological targets (e.g., GABA receptors or kinases) using software like AutoDock Vina. Validate with experimental binding assays (SPR or ITC) .
Q. What strategies resolve contradictory data in pharmacological studies of triazolodiazepine derivatives?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects.
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., trifluoromethyl vs. methyl groups) to isolate SAR trends .
Q. How can researchers improve the solubility and bioavailability of hydrophobic 1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine derivatives?
- Methodological Answer :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility .
- Nanoparticle encapsulation : Employ PLGA or liposomal carriers for controlled release .
Q. What experimental approaches validate the mechanism of action for triazolodiazepine-based enzyme inhibitors?
- Methodological Answer :
- Kinetic assays : Measure IC50 values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- X-ray crystallography : Resolve inhibitor-enzyme complexes (e.g., kinase-inhibitor structures) to identify binding motifs .
- Gene knockout models : Use CRISPR-Cas9 to silence target enzymes and confirm phenotypic rescue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
